molecular formula C11H16NO5P B14185400 N-[Ethoxy(phenyl)phosphoryl]-L-serine CAS No. 918794-13-5

N-[Ethoxy(phenyl)phosphoryl]-L-serine

Cat. No.: B14185400
CAS No.: 918794-13-5
M. Wt: 273.22 g/mol
InChI Key: WBMRFSKXBXLCPO-APDXDRDNSA-N
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Description

N-[Ethoxy(phenyl)phosphoryl]-L-serine is a phosphorylated derivative of the amino acid L-serine, characterized by an ethoxy(phenyl)phosphoryl group attached to its amino terminus. The compound’s structure combines the polar serine backbone with hydrophobic aromatic and ethoxy substituents, enabling balanced solubility and membrane permeability .

Properties

CAS No.

918794-13-5

Molecular Formula

C11H16NO5P

Molecular Weight

273.22 g/mol

IUPAC Name

(2S)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C11H16NO5P/c1-2-17-18(16,9-6-4-3-5-7-9)12-10(8-13)11(14)15/h3-7,10,13H,2,8H2,1H3,(H,12,16)(H,14,15)/t10-,18?/m0/s1

InChI Key

WBMRFSKXBXLCPO-APDXDRDNSA-N

Isomeric SMILES

CCOP(=O)(C1=CC=CC=C1)N[C@@H](CO)C(=O)O

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)NC(CO)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Ethoxy(phenyl)phosphoryl]-L-serine typically involves the reaction of L-serine with ethoxy(phenyl)phosphoryl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at low temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[Ethoxy(phenyl)phosphoryl]-L-serine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoryl derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy or phenyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can produce a variety of substituted phosphonates.

Scientific Research Applications

N-[Ethoxy(phenyl)phosphoryl]-L-serine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s phosphoryl group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein phosphorylation.

    Industry: Used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[Ethoxy(phenyl)phosphoryl]-L-serine involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form covalent bonds with amino acid residues in proteins, leading to changes in their activity and function. This interaction is crucial in studying phosphorylation pathways and developing inhibitors for specific enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[Ethoxy(phenyl)phosphoryl]-L-serine with three structurally related compounds, focusing on molecular properties, functional groups, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
This compound C₁₁H₁₆NO₆P 289.22 Phosphoramidate, ethoxy, phenyl, serine Prodrug design, enzyme inhibition
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine C₄₄H₈₂NO₁₀P 824.12 Phospholipid, oleoyl chains, serine Membrane component, drug delivery
O-Ethyl S-2-trimethylammonium ethyl phosphonothiolate iodide C₉H₂₃INO₂PS 383.23 Phosphonothiolate, quaternary ammonium Cholinesterase inhibition, neurotoxicity studies
N-Citryl (R)-Phenylephrine C₁₉H₂₃NO₈ 393.39 Citric acid conjugate, hydroxyl groups Adrenergic receptor modulation

Functional Group Analysis

  • Phosphoramidate vs. Phospholipid : Unlike 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (a phospholipid with ester-linked fatty acids), this compound features a phosphoramidate bond, which is more resistant to enzymatic hydrolysis. This stability makes it suitable for prolonged biological activity .
  • Hydrophobic Substituents : The ethoxy(phenyl) group provides moderate hydrophobicity compared to the oleoyl chains in the phospholipid derivative. This balance enhances cellular uptake without compromising aqueous solubility .
  • Ionic Character: Unlike the quaternary ammonium group in O-ethyl S-2-trimethylammonium ethyl phosphonothiolate, this compound lacks permanent positive charges, reducing nonspecific binding to cellular membranes .

Physicochemical Properties

  • Solubility : The serine backbone and phosphoryl group confer water solubility, while the phenyl group enhances lipid solubility. This dual solubility is absent in the purely hydrophobic oleoyl-phosphatidylserine .
  • Stability: The phosphoramidate bond in this compound is less prone to hydrolysis than the phosphonothiolate group in O-ethyl S-2-trimethylammonium ethyl phosphonothiolate, which reacts readily with thiols .

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